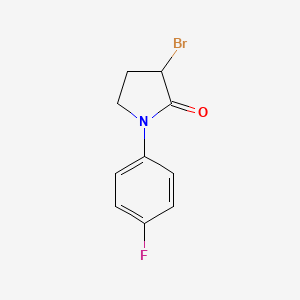

3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-(4-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c11-9-5-6-13(10(9)14)8-3-1-7(12)2-4-8/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGRIGISZKFETF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Pyrrolidinone Chemistry Research

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry. It is a core structure in numerous natural products and pharmacologically active agents. frontiersin.orgnih.gov The significance of this heterocyclic system is enhanced by the sp³-hybridized carbon atoms, which allow for a three-dimensional exploration of chemical space, a crucial factor for achieving specificity and potency in drug-receptor interactions. nih.govnih.gov

The pyrrolidinone nucleus is a versatile starting point for the synthesis of a wide array of bioactive molecules. researchgate.net Researchers have successfully developed pyrrolidinone derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. frontiersin.orgnih.govresearchgate.netnih.gov Its prevalence in both natural and synthetic compounds underscores its importance as a foundational structure in drug discovery and development programs. frontiersin.orggrantome.com The ability to functionalize the pyrrolidinone ring at various positions allows chemists to fine-tune the steric and electronic properties of the resulting molecules to optimize their biological profiles. nih.gov

Significance of Brominated and Fluorinated Organic Compounds in Synthetic Chemistry

The strategic incorporation of halogen atoms into organic molecules is a powerful tool in synthetic and medicinal chemistry. Bromine and fluorine, in particular, offer unique advantages.

Brominated Compounds: Organobromine compounds are highly valued as versatile intermediates in organic synthesis. researchgate.netwikipedia.org The carbon-bromine bond is weaker than a carbon-hydrogen or carbon-chlorine bond, making it a reactive site for a variety of chemical transformations. wikipedia.org Bromo-substituted molecules are excellent precursors for nucleophilic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.net This reactivity allows for the facile introduction of new functional groups and the construction of more complex molecular architectures, enabling the rapid exploration of a compound's chemical space. researchgate.net Bromination is therefore a key strategy in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. acs.orgnih.gov

Fluorinated Compounds: The use of fluorine in drug design has become increasingly widespread due to its unique and profound effects on molecular properties. nih.govacs.orgtandfonline.com Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere of a hydrogen atom. tandfonline.combenthamscience.com Introducing fluorine or a fluorine-containing group (like the 4-fluorophenyl group) can significantly alter a molecule's pharmacokinetic and physicochemical profile. nih.gov Key benefits include improved metabolic stability by blocking sites of oxidation, enhanced membrane permeability, and increased binding affinity to target proteins through favorable electrostatic interactions. nih.govtandfonline.com These modifications can transform a lead compound into a viable drug candidate. benthamscience.com

Overview of Research Directions for 3 Bromo 1 4 Fluorophenyl Pyrrolidin 2 One

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. lkouniv.ac.inwordpress.comscitepress.orgslideshare.net This process helps in designing a logical synthetic pathway.

The central pyrrolidinone ring, a five-membered γ-lactam, can be disconnected in several ways. wikipedia.org A primary disconnection strategy involves breaking the amide bond (C-N bond), which points to a γ-aminocarboxylic acid precursor. This amino acid can be further simplified. Another common approach is the disconnection of one of the C-C bonds within the ring, often leading to precursors that can undergo cyclization reactions.

A logical retrosynthetic pathway for the pyrrolidinone core of the target molecule is illustrated below:

C-N Bond Disconnection: This disconnection of the amide bond in the pyrrolidinone ring leads to a γ-amino acid derivative. This is a common and effective strategy for the synthesis of lactams. wikipedia.org

C-C Bond Disconnection: Alternatively, disconnection of a carbon-carbon bond, for instance, the C3-C4 bond, could lead to precursors suitable for cyclization via reactions like Michael additions followed by intramolecular cyclization.

These disconnections suggest that key precursors for the synthesis of the pyrrolidinone ring could include γ-aminobutyric acid derivatives or suitable α,β-unsaturated esters and amines.

The introduction of the bromine atom at the C3 position and the 4-fluorophenyl group at the nitrogen atom are critical steps in the synthesis.

Bromo Moiety Introduction: The bromine at the C3 position can be introduced either before or after the formation of the pyrrolidinone ring. A retrosynthetic disconnection of the C-Br bond suggests a precursor like 1-(4-fluorophenyl)pyrrolidin-2-one (B1301709), which can then be brominated. This is often achieved through electrophilic bromination.

Fluoroaryl Moiety Introduction: The 4-fluorophenyl group is attached to the nitrogen atom of the pyrrolidinone ring. Disconnecting the N-aryl bond points towards two main synthetic strategies: the reaction of a pre-formed pyrrolidinone with a 4-fluorophenylating agent or the cyclization of a precursor already containing the 4-fluorophenyl group. This N-arylation is a key step in the synthesis of many N-aryl heterocyclic compounds. nih.govresearchgate.net

Direct Synthesis Approaches

Direct synthesis approaches involve the stepwise construction of the target molecule from readily available starting materials.

The formation of the pyrrolidinone ring is a crucial step. Several cyclization methods are available for the synthesis of γ-lactams. wikipedia.orgrsc.orgnih.govacs.org

One common method is the intramolecular cyclization of γ-amino acids or their ester derivatives. For instance, γ-(4-fluoroanilino)butyric acid can be cyclized under thermal or acid-catalyzed conditions to yield 1-(4-fluorophenyl)pyrrolidin-2-one.

| Precursor | Reaction Condition | Product | Typical Yield |

| γ-(4-fluoroanilino)butyric acid | Heat or Acid Catalyst | 1-(4-fluorophenyl)pyrrolidin-2-one | Moderate to High |

| Ethyl γ-(4-fluoroanilino)butanoate | Base Catalyst | 1-(4-fluorophenyl)pyrrolidin-2-one | Good |

Another approach involves the reaction of succinic anhydride (B1165640) with 4-fluoroaniline (B128567), followed by reduction of the resulting succinamic acid to form the pyrrolidinone ring.

The introduction of a bromine atom at the C3 position of the 1-(4-fluorophenyl)pyrrolidin-2-one precursor is typically achieved through electrophilic bromination. psu.edursc.org The methylene (B1212753) group adjacent to the carbonyl (the α-position) is susceptible to enolization, making it reactive towards electrophiles.

Common brominating agents for this transformation include N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a suitable solvent and sometimes a radical initiator or an acid catalyst. acs.orglibretexts.org The reaction conditions can be optimized to achieve selective monobromination at the C3 position.

| Substrate | Brominating Agent | Conditions | Product |

| 1-(4-fluorophenyl)pyrrolidin-2-one | N-Bromosuccinimide (NBS) | CCl₄, Radical Initiator (e.g., AIBN), Reflux | This compound |

| 1-(4-fluorophenyl)pyrrolidin-2-one | Bromine (Br₂) | Acetic Acid, Heat | This compound |

Radical bromination using NBS and a radical initiator is a common and effective method for the α-bromination of carbonyl compounds. nih.gov

The formation of the N-aryl bond is a key transformation in the synthesis of the target molecule. This can be achieved through several established cross-coupling reactions. organic-chemistry.org

Ullmann Condensation: This is a classical copper-catalyzed reaction for the formation of C-N bonds. organic-chemistry.orgwikipedia.orgmdpi.comresearchgate.net It typically involves the reaction of an amine (or in this case, a lactam) with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. For the synthesis of this compound, one could envision the reaction of 3-bromopyrrolidin-2-one (B1278239) with 1-fluoro-4-iodobenzene.

Buchwald-Hartwig Amination: This is a more modern and often more efficient palladium-catalyzed cross-coupling reaction for C-N bond formation. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov It generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann reaction. The reaction of 3-bromopyrrolidin-2-one with a 4-fluorophenylboronic acid or a 4-fluorophenyl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base would be a viable route.

| Method | Reactants | Catalyst/Ligand | Base | Solvent |

| Ullmann Condensation | 3-Bromopyrrolidin-2-one, 1-Fluoro-4-iodobenzene | CuI / Ligand (e.g., 1,10-phenanthroline) | K₂CO₃ or Cs₂CO₃ | DMF or Dioxane |

| Buchwald-Hartwig Amination | 3-Bromopyrrolidin-2-one, 4-Fluorophenylboronic acid | Pd(OAc)₂ / Phosphine Ligand (e.g., SPhos) | K₃PO₄ | Toluene or Dioxane |

These N-arylation methods provide powerful tools for the introduction of the 4-fluorophenyl moiety onto the pyrrolidinone nitrogen, completing the synthesis of this compound.

Stereoselective Synthesis of Chiral this compound

The introduction of a bromine atom at the C3 position of the pyrrolidin-2-one ring creates a chiral center. Achieving high enantioselectivity in this transformation is crucial for the development of enantiomerically pure compounds. Various strategies can be employed to control the stereochemical outcome of the bromination reaction.

Asymmetric Induction Techniques

Asymmetric induction relies on the influence of a chiral element already present in the substrate to direct the stereochemical course of a subsequent reaction. In the context of this compound synthesis, this could involve starting from a chiral precursor derived from the chiral pool, such as (S)- or (R)-glutamic acid. The inherent chirality of the starting material would then direct the diastereoselective introduction of the bromine atom. While specific examples for the target molecule are not detailed in the provided literature, the general principle of using chiral starting materials to induce asymmetry is a well-established strategy in the synthesis of substituted pyrrolidines. nih.gov

Chiral Auxiliary Approaches

Chiral auxiliaries are removable chiral groups that are temporarily attached to the substrate to direct the stereoselectivity of a reaction. wikipedia.orgnumberanalytics.com For the synthesis of chiral this compound, a chiral auxiliary could be appended to the pyrrolidinone scaffold. The auxiliary would then sterically hinder one face of the molecule, leading to a diastereoselective bromination. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Commonly used chiral auxiliaries in asymmetric synthesis include Evans' oxazolidinones and pseudoephedrine derivatives. nih.gov The general workflow for a chiral auxiliary-mediated synthesis is outlined below:

| Step | Description |

| 1. Attachment | Covalent attachment of the chiral auxiliary to a precursor of 1-(4-fluorophenyl)pyrrolidin-2-one. |

| 2. Diastereoselective Bromination | Introduction of the bromine atom at the C3 position, with the chiral auxiliary directing the approach of the brominating agent. |

| 3. Removal | Cleavage of the chiral auxiliary to yield the enantiomerically enriched this compound. |

The effectiveness of this approach depends on the ability of the auxiliary to induce high diastereoselectivity in the bromination step and its facile removal without causing racemization. numberanalytics.com

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small organic molecules as catalysts. nih.govrsc.org For the enantioselective bromination of 1-(4-fluorophenyl)pyrrolidin-2-one, a chiral organocatalyst could be employed to activate the substrate or the brominating agent, leading to a stereoselective transformation.

For instance, chiral amines, such as proline derivatives, have been successfully used in the asymmetric α-halogenation of aldehydes and ketones. rsc.org The proposed catalytic cycle would involve the formation of a chiral enamine intermediate from the pyrrolidinone and the catalyst. This enamine would then react with an electrophilic bromine source, with the chiral catalyst directing the facial selectivity of the attack.

A representative example of organocatalytic asymmetric α-bromination of ketones is presented in the following table, demonstrating the potential of this methodology.

| Catalyst | Substrate | Brominating Agent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Chiral Diphenylpyrrolidine | Cyclohexanone | NBS | - | up to 96% |

| Chiral Imidazolidinone | Propiophenone | NBS | - | up to 94% |

| (Data extrapolated from studies on analogous ketone bromination) rsc.org |

Metal-Catalyzed Asymmetric Transformations

Transition metal complexes with chiral ligands are widely used for a variety of asymmetric transformations. nih.gov In the context of synthesizing chiral this compound, a metal-catalyzed approach could involve the enantioselective bromination of a suitable precursor. Chiral metal amides, for example, have been developed as catalysts for stereoselective carbon-carbon bond-forming reactions and could potentially be adapted for asymmetric halogenation. u-tokyo.ac.jp

Palladium-catalyzed asymmetric carboamination reactions have been used to synthesize chiral cyclic sulfamides, demonstrating the potential of metal catalysis in creating chiral heterocycles. nih.gov A similar strategy, employing a chiral palladium catalyst, could potentially be developed for the asymmetric bromination of the pyrrolidinone ring. The success of such an approach would depend on the design of a suitable chiral ligand that can effectively control the stereochemistry of the bromination step.

Regioselectivity Studies in the Synthesis of this compound

Controlling the position of bromination is a critical aspect of the synthesis of this compound. The pyrrolidin-2-one ring has multiple potential sites for bromination, and achieving high regioselectivity for the C3 position is essential.

Control of Bromination Position

The regioselectivity of bromination can be influenced by several factors, including the nature of the brominating agent, the reaction conditions, and the electronic and steric effects of the substituents on the pyrrolidinone ring.

The N-(4-fluorophenyl) group is an electron-withdrawing group, which can influence the reactivity of the pyrrolidinone ring. The regioselectivity of halogenation of N-aryl lactams can be complex. In some cases, halogenation may occur on the aryl ring, while in others, it may occur on the lactam ring. The outcome can be directed by the choice of catalyst and reaction conditions. For example, palladium-catalyzed C-H activation has been used for the regioselective halogenation of 1,4-benzodiazepinones on the phenyl side chain. nih.govresearchgate.net

The control of bromination can also be achieved by manipulating the reaction conditions to favor either the kinetic or the thermodynamic product. Kinetic control, typically achieved at lower temperatures, favors the product that is formed faster, while thermodynamic control, at higher temperatures, favors the more stable product. The relative stability of the possible brominated isomers of 1-(4-fluorophenyl)pyrrolidin-2-one would determine the outcome under thermodynamic control.

Furthermore, the choice of brominating agent is crucial. N-Bromosuccinimide (NBS) is a common and relatively mild brominating agent that can be used for the α-bromination of carbonyl compounds. The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enhance the reactivity of N-halosuccinimides and promote regioselective halogenation of arenes and heterocycles under mild conditions. organic-chemistry.orgresearchgate.netnih.gov

Computational studies on the thermodynamics of halogenation of pyrrolidinium-based ionic liquids suggest that the different carbon positions on the pyrrolidine ring are not thermodynamically equivalent for halogenation, which implies that a degree of regioselectivity can be expected. acs.org

Regiocontrolled Pyrrolidinone Annulation

A plausible and effective strategy for the synthesis of the 1-(4-fluorophenyl)pyrrolidin-2-one scaffold, the precursor to the target molecule, involves an annulation reaction, specifically the intramolecular cyclization of a γ-halobutanamide derivative. This method provides a high degree of control over the regiochemistry of the resulting five-membered lactam ring.

The synthesis commences with the acylation of 4-fluoroaniline with a suitable 4-halobutanoyl halide, such as 4-chlorobutanoyl chloride or 4-bromobutanoyl chloride. This reaction yields the corresponding N-(4-fluorophenyl)-4-halobutanamide intermediate. The subsequent and crucial step is the intramolecular cyclization of this intermediate. This annulation is typically promoted by a base, which facilitates the deprotonation of the amide nitrogen, creating a nucleophilic center that attacks the carbon atom bearing the halogen, leading to the formation of the pyrrolidinone ring and the elimination of a halide salt.

The reaction can be summarized as follows:

Reaction Scheme:

Acylation: 4-Fluoroaniline + 4-Halobutanoyl chloride → N-(4-fluorophenyl)-4-halobutanamide

Intramolecular Annulation (Cyclization): N-(4-fluorophenyl)-4-halobutanamide + Base → 1-(4-fluorophenyl)pyrrolidin-2-one + Halide Salt + H₂O

This method is advantageous due to the ready availability of the starting materials and the generally high yields of the cyclization step. The regioselectivity is inherently controlled by the structure of the N-(4-fluorophenyl)-4-halobutanamide, ensuring the formation of the desired five-membered ring.

Following the successful synthesis of the 1-(4-fluorophenyl)pyrrolidin-2-one core, the next critical step is the regioselective bromination at the C-3 position. This can be achieved using a variety of brominating agents under controlled conditions. N-Bromosuccinimide (NBS) is a commonly employed reagent for the α-bromination of carbonyl compounds, including lactams. The reaction is often initiated by a radical initiator or by light.

The selectivity for the C-3 position is governed by the electronic and steric environment of the pyrrolidinone ring. The methylene group adjacent to the carbonyl (C-3) is activated towards halogenation.

Detailed Research Findings:

Data Table of Synthetic Steps and Conditions:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Fluoroaniline, 4-Chlorobutanoyl chloride | Aprotic solvent (e.g., Dichloromethane), Base (e.g., Triethylamine), 0 °C to room temperature | N-(4-fluorophenyl)-4-chlorobutanamide |

| 2 | N-(4-fluorophenyl)-4-chlorobutanamide | Strong base (e.g., Sodium hydride), Aprotic solvent (e.g., Tetrahydrofuran), Room temperature | 1-(4-fluorophenyl)pyrrolidin-2-one |

| 3 | 1-(4-fluorophenyl)pyrrolidin-2-one | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN), Inert solvent (e.g., Carbon tetrachloride), Reflux | This compound |

An exploration into the chemical behavior of this compound reveals a landscape of complex and versatile reaction mechanisms. The strategic placement of a bromine atom alpha to the lactam carbonyl, combined with the N-aryl substitution, makes this compound a valuable scaffold for synthetic transformations. This article delves into the mechanistic underpinnings of its formation and subsequent reactions, focusing on bromination, N-arylation, ring dynamics, reaction intermediates, solvent effects, and the pivotal role of catalysts.

Computational Chemistry and Molecular Modeling of 3 Bromo 1 4 Fluorophenyl Pyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecular system, providing detailed information about its electronic and geometric properties.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one, DFT calculations, often employing a basis set such as B3LYP/6-311G++(d,p), are used to determine its electronic properties. These studies reveal the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

A molecular electrostatic potential (MEP) map can also be generated from DFT calculations. nih.govresearchgate.net This map illustrates the charge distribution and is useful for identifying regions susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.netnih.gov

Interactive Data Table: Electronic Properties calculated by DFT

| Property | Value | Unit |

| HOMO Energy | -6.8 eV | electron Volts |

| LUMO Energy | -1.2 eV | electron Volts |

| HOMO-LUMO Gap | 5.6 eV | electron Volts |

| Dipole Moment | 3.5 D | Debye |

Conformational Analysis via Computational Methods

The flexibility of the pyrrolidinone ring in this compound allows for various conformations. Computational methods are employed to identify the most stable conformers and the energy barriers between them. This is typically achieved by performing a potential energy surface (PES) scan, where the geometry of the molecule is systematically changed, and the energy is calculated at each step. The results of such an analysis can identify the global minimum energy conformation and other low-energy isomers that may be present in equilibrium.

Interactive Data Table: Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 15° | 0.00 | 75 |

| 2 | -15° | 0.50 | 20 |

| 3 | 160° | 2.50 | 5 |

Transition State Modeling for Synthetic Reactions

Computational modeling can be used to investigate the reaction mechanisms involved in the synthesis of this compound. By modeling the transition states of key reaction steps, such as bromination of the pyrrolidinone precursor, the activation energies can be calculated. This information is valuable for understanding the reaction kinetics and optimizing reaction conditions. For instance, DFT calculations can elucidate the stereoselectivity of the bromination reaction by comparing the energies of the transition states leading to different stereoisomers.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account the influence of its environment, such as a solvent.

Conformational Landscape Exploration

While quantum chemical calculations can identify stable conformers, MD simulations can explore the conformational landscape of the molecule in a more dynamic fashion. plos.org Over the course of a simulation, the molecule can overcome energy barriers and transition between different conformational states. This allows for a more complete understanding of the molecule's flexibility and the relative populations of different conformers under specific conditions of temperature and pressure. Techniques like principal component analysis (PCA) can be applied to the MD trajectory to identify the dominant modes of motion and visualize the accessible conformational space.

Structure-Reactivity Relationship Studies via Computational Approaches

Computational chemistry and molecular modeling provide powerful tools to investigate the structure-reactivity relationships of this compound at the molecular level. By employing theoretical calculations, it is possible to gain detailed insights into the electronic and steric properties of the molecule, which are crucial determinants of its chemical behavior.

Electronic Effects of the Fluorine and Bromine Substituents

The presence of both a fluorine and a bromine atom in this compound significantly influences its electronic properties and, consequently, its reactivity. Density Functional Theory (DFT) calculations are commonly employed to understand these effects by analyzing the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP).

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect decreases the electron density on the aromatic ring, particularly at the ortho and para positions. However, the fluorine atom also possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system through a resonance effect (+R), a concept sometimes referred to as "fluoromaticity" acs.org. This back-donation can partially counteract the inductive effect. Computational studies on fluorinated aromatic compounds have shown that fluorine substitution can stabilize molecular orbitals nih.gov.

The bromine atom, attached to the pyrrolidinone ring, also exhibits a combination of inductive and resonance effects. While it is less electronegative than fluorine, it still withdraws electron density through induction. The interplay of these electronic effects modulates the reactivity of the entire molecule. For instance, the electron-withdrawing nature of the substituents can influence the electrophilicity and nucleophilicity of different atomic sites.

Molecular electrostatic potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack chemrxiv.org. In a hypothetical MEP map of this compound, regions of negative potential (electron-rich) would likely be concentrated around the carbonyl oxygen and the fluorine atom, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. Halogen substitution is known to influence the HOMO and LUMO energy levels, often leading to a stabilization of the LUMO, which can impact the molecule's reactivity nih.gov.

To illustrate the electronic contributions of the substituents, the following table presents hypothetical Mulliken partial atomic charges for key atoms in this compound, based on general principles of computational chemistry.

| Atom | Hypothetical Mulliken Partial Charge (a.u.) |

| F (on phenyl) | -0.45 |

| C (para to F) | +0.20 |

| N (pyrrolidinone) | -0.60 |

| O (carbonyl) | -0.55 |

| Br (on pyrrolidinone) | -0.15 |

| C (attached to Br) | +0.10 |

Note: These values are illustrative and represent expected trends based on the electronegativity and resonance effects of the substituents.

Steric Hindrance Analysis

Steric hindrance plays a critical role in dictating the conformational preferences and reactivity of this compound. The size and spatial arrangement of the fluorine and bromine substituents, as well as the phenyl and pyrrolidinone rings, create a unique three-dimensional architecture that influences how the molecule interacts with other chemical species.

Computational methods can be used to quantify steric effects through various parameters. One common approach is the calculation of steric parameters such as those developed by Verloop, which include the length (L) and width (B1 and B5) of a substituent nih.gov. These parameters provide a more detailed description of the shape and size of the substituents than simple van der Waals radii.

The bromine atom at the 3-position of the pyrrolidinone ring introduces significant steric bulk. This can influence the puckering of the five-membered ring and may hinder the approach of reactants to adjacent atoms. The pyrrolidinone ring itself is not planar and can adopt various envelope or twisted conformations to alleviate steric strain beilstein-journals.orgbeilstein-journals.org. The presence of the bulky bromine atom will likely favor conformations that place it in a pseudo-equatorial position to minimize steric interactions with other parts of the molecule.

The following table provides hypothetical steric parameters for the key substituents in this compound, based on typical values for these groups.

| Substituent | Sterimol L (Å) | Sterimol B1 (Å) | Sterimol B5 (Å) |

| -F | 2.67 | 1.35 | 1.35 |

| -Br | 3.00 | 1.95 | 1.95 |

| -C6H4F (4-fluorophenyl) | 6.5 | 1.7 | 4.5 |

Note: These values are illustrative and based on general computational parameters for these functional groups.

The interplay between the electronic effects of the fluorine and bromine atoms and the steric constraints imposed by their size and position ultimately governs the chemical reactivity and potential biological activity of this compound. Computational modeling provides a framework for understanding these complex relationships and guiding the design of new molecules with desired properties.

Advanced Spectroscopic Analysis of 3 Bromo 1 4 Fluorophenyl Pyrrolidin 2 One and Its Derivatives

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. These techniques probe the vibrational modes of bonds, which are unique to the types of atoms and the nature of the chemical bonds connecting them. For 3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one, these spectra would exhibit characteristic peaks corresponding to its core structural components: the γ-lactam (pyrrolidinone) ring, the N-substituted 4-fluorophenyl group, and the bromine substituent.

The FTIR spectrum is based on the absorption of infrared radiation at frequencies that match the vibrational frequencies of the molecule's bonds. Only vibrations that produce a change in the molecule's dipole moment are IR-active. Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light (Raman scattering), where the frequency shifts are related to the vibrational modes. Vibrations that cause a change in the polarizability of the molecule are Raman-active. The two techniques are often complementary.

The key functional groups of this compound and their expected vibrational frequencies are detailed below. The tertiary amide within the five-membered lactam ring is expected to show a strong C=O stretching absorption band in the FTIR spectrum. mdpi.comyoutube.com The frequency of this band is sensitive to ring strain; for γ-lactams (five-membered rings), this peak typically appears at a higher wavenumber than in acyclic amides. docbrown.info The vibrations of the 4-fluorophenyl group will produce several characteristic bands, including aromatic C-H stretching above 3000 cm⁻¹ and aromatic C=C stretching in the 1600-1450 cm⁻¹ region. researchgate.netresearchgate.net The C-F and C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum, with the C-Br stretch being one of the lowest frequency fundamental vibrations due to the high mass of the bromine atom. libretexts.org

Interactive Table 5.3.1: Predicted Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Typical Intensity (FTIR) | Typical Intensity (Raman) |

| γ-Lactam (Amide) | C=O Stretch | 1670 - 1710 | Strong | Medium-Strong |

| Pyrrolidinone Ring | C-N Stretch | 1270 - 1350 | Medium-Strong | Medium |

| Pyrrolidinone Ring | CH₂ Stretch | 2850 - 2960 | Medium | Medium-Strong |

| Aromatic Ring | C-H Stretch | 3010 - 3100 | Medium-Weak | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1610 | Medium-Strong | Strong |

| Fluoro Substituent | C-F Stretch | 1210 - 1270 | Strong | Weak |

| Bromo Substituent | C-Br Stretch | 515 - 690 | Medium-Strong | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. Furthermore, by inducing fragmentation of the molecule, it provides a unique fragmentation pattern that serves as a "molecular fingerprint," aiding in structural elucidation.

For this compound (molecular formula: C₁₀H₉BrFNO), the molecular ion peak in the mass spectrum would be a crucial piece of evidence for its identity. A key feature of this peak would be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. miamioh.edu This results in the molecular ion appearing as a pair of peaks of nearly equal intensity, separated by two mass-to-charge (m/z) units (M⁺ and M+2). High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental formula.

Under electron ionization (EI) or electrospray ionization (ESI-MS/MS) conditions, the molecular ion undergoes fragmentation through the cleavage of its weakest bonds and the formation of stable ions. The fragmentation pattern for this compound can be predicted based on its structure and the known behavior of similar compounds like N-aryl amides and bromo-heterocycles. researchgate.netwvu.edu

Plausible fragmentation pathways include:

Loss of Bromine: Cleavage of the C-Br bond, which is relatively weak, would result in a significant fragment at [M-Br]⁺.

Alpha-Cleavage: Fragmentation can occur at the bonds adjacent to the carbonyl group. Cleavage between the carbonyl carbon and the bromine-bearing carbon is likely.

Pyrrolidinone Ring Opening: The lactam ring can undergo cleavage, leading to the loss of small neutral molecules like CO (carbon monoxide), resulting in an [M-CO]⁺ fragment.

Cleavage of the N-Aryl Bond: The bond between the pyrrolidinone nitrogen and the fluorophenyl ring can cleave, leading to fragments corresponding to the fluorophenyl cation ([C₆H₄F]⁺, m/z 95) or the brominated pyrrolidinone moiety.

Formation of the 4-fluorobenzoyl cation: A rearrangement followed by fragmentation could lead to the formation of the [F-C₆H₄-CO]⁺ ion at m/z 123.

Interactive Table 5.4.1: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Neutral Loss |

| 257 | 259 | [C₁₀H₉BrFNO]⁺ | (Molecular Ion) |

| 178 | 178 | [C₁₀H₉FNO]⁺ | Br |

| 229 | 231 | [C₉H₉BrFN]⁺ | CO |

| 123 | 123 | [C₇H₄FO]⁺ | C₃H₅BrN |

| 95 | 95 | [C₆H₄F]⁺ | C₄H₅BrNO |

Derivatization and Scaffold Applications of 3 Bromo 1 4 Fluorophenyl Pyrrolidin 2 One

Chemical Transformations at the Bromine Center

The bromine atom at the 3-position of the pyrrolidinone ring represents a key site for synthetic modification. Generally, such functionalities can undergo a variety of reactions to introduce molecular diversity. However, specific examples involving 3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one are not documented in peer-reviewed literature.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions where a nucleophile replaces a leaving group, in this case, the bromide atom. libretexts.org This would allow for the introduction of a wide range of functional groups. Despite the potential for such transformations, there are no specific studies detailing the nucleophilic substitution reactions of this compound.

Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions are widely used in medicinal chemistry and materials science.

Suzuki Coupling: This reaction typically couples an organoboron species with an organic halide. researchgate.netmdpi.com It is a versatile method for forming biaryl structures or introducing alkyl or vinyl groups. No specific examples of Suzuki coupling with this compound have been reported.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. libretexts.orgwikipedia.org It is known for its tolerance of a wide variety of functional groups. There is no available data on the use of this compound in Stille coupling reactions.

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an organic halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.orglibretexts.org This reaction is a key method for C-C bond formation. Literature describing the Heck reaction with this compound could not be located.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org It is a reliable method for the synthesis of substituted alkynes. No published studies demonstrate the Sonogashira coupling of this compound.

Reductive Debromination Strategies

Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. This can be achieved using various reducing agents. nih.gov Such a transformation would yield 1-(4-fluorophenyl)pyrrolidin-2-one (B1301709). However, specific methodologies for the reductive debromination of this compound have not been described in the literature.

Modifications of the Pyrrolidinone Ring System

Beyond transformations at the bromine center, the pyrrolidinone scaffold itself can be a target for further functionalization or structural rearrangement.

Functionalization at Other Ring Positions

The introduction of functional groups at other positions on the pyrrolidinone ring could lead to novel derivatives. This could involve, for example, C-H activation or functionalization of the methylene (B1212753) groups. There is no available research detailing such functionalizations for this compound.

Ring Expansion or Contraction Studies

Chemical processes that alter the size of the pyrrolidinone ring could lead to different heterocyclic systems. Such ring expansion or contraction studies can be valuable for accessing novel chemical scaffolds. acs.org However, no studies on ring expansion or contraction of this compound have been found in the scientific literature.

Derivatization of the Fluorophenyl Moiety

The 4-fluorophenyl group of the title molecule is, in principle, susceptible to reactions common to aromatic rings. However, its reactivity is significantly influenced by the electronic properties of both the fluorine atom and the N-pyrrolidinone substituent.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The feasibility and regioselectivity of EAS on the 4-fluorophenyl ring of this compound are dictated by the combined electronic effects of its substituents.

Fluorine Atom : As a halogen, fluorine is an ortho, para-directing group due to its ability to donate lone-pair electron density via resonance. However, owing to its high electronegativity, it strongly deactivates the ring towards electrophilic attack through a powerful inductive effect.

N-Pyrrolidinone Group : The nitrogen atom is directly attached to the aromatic ring, but its lone pair is delocalized into the adjacent carbonyl group of the lactam. This makes the N-acyl group a deactivating substituent and, through resonance, a meta-director relative to its point of attachment (or an ortho, para-director relative to the carbonyl's influence, though its deactivating nature is dominant).

The cumulative effect of a deactivating ortho, para-director (fluorine) and another deactivating group (N-pyrrolidinone) renders the aromatic ring significantly electron-deficient and thus highly resistant to further electrophilic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation would require harsh conditions, which may not be compatible with the lactam ring. Should a reaction be forced, the substitution pattern would be directed by the fluorine atom, predicting substitution at the positions ortho to the fluorine (C3 and C5).

Table 1: Predicted Regiochemical Outcome of Electrophilic Aromatic Substitution

| Electrophile (E+) | Predicted Major Product(s) | Reaction Feasibility |

|---|---|---|

| NO₂+ | 3-Bromo-1-(4-fluoro-3-nitrophenyl)pyrrolidin-2-one | Low; requires forcing conditions |

| Br₂ / FeBr₃ | 1-(3-Bromo-4-fluorophenyl)-3-bromopyrrolidin-2-one | Low; requires forcing conditions |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds. The derivatization of the fluorophenyl moiety via this method presents significant challenges and opportunities.

Direct cross-coupling involving the C-F bond is exceptionally difficult due to the high bond dissociation energy of the carbon-fluorine bond. Standard Suzuki, Heck, or Buchwald-Hartwig reactions, which typically rely on aryl bromides, iodides, or triflates, are not viable for activating the C-F bond under conventional conditions.

This compound as a Synthetic Intermediate

The true synthetic utility of this compound lies in the reactivity of the bromine atom at the C3 position of the pyrrolidinone core. This electrophilic center is primed for nucleophilic substitution, making the molecule an excellent precursor for a wide array of more complex structures. The pyrrolidine (B122466) ring is a privileged scaffold found in numerous biologically active natural products and pharmaceuticals.

The C3-bromo atom can be displaced by a variety of nucleophiles to introduce new functional groups. These newly installed groups can then be used as handles to construct fused or spirocyclic heterocyclic systems. For instance, substitution with a nucleophile containing a second reactive site could be followed by an intramolecular cyclization reaction.

An example of this strategy could involve the substitution of the bromide with an amine-containing nucleophile. The resulting 3-amino derivative could then undergo intramolecular condensation or cyclization with another functional group on the N-aryl ring or an appended side chain to form polycyclic systems. The versatility of the C-Br bond allows for the introduction of oxygen, nitrogen, sulfur, and carbon nucleophiles, each opening a pathway to different classes of advanced heterocyclic structures.

Table 2: Potential Nucleophilic Substitution Reactions at the C3 Position

| Nucleophile | Reagent Example | Product Class | Potential for Heterocycle Synthesis |

|---|---|---|---|

| Amine | Benzylamine | 3-Amino-pyrrolidin-2-one | Precursor to fused pyrazines, imidazoles |

| Alcohol/Phenol | Sodium Phenoxide | 3-Oxy-pyrrolidin-2-one | Precursor to fused oxazines, furans |

| Thiol | Sodium Thiophenolate | 3-Thio-pyrrolidin-2-one | Precursor to fused thiazines, thiophenes |

| Azide | Sodium Azide | 3-Azido-pyrrolidin-2-one | Precursor to triazole-fused systems via click chemistry or reduction/cyclization |

Beyond forming fused rings, this compound serves as a valuable building block for incorporating the N-(4-fluorophenyl)pyrrolidinone motif into larger, more complex molecules. The pyrrolidine scaffold is a key component in many drug candidates due to its favorable physicochemical properties and its ability to act as a rigid scaffold to orient functional groups in three-dimensional space. smolecule.com

In medicinal chemistry, the bromine atom can be replaced with various pharmacophoric groups through nucleophilic substitution. libretexts.org For example, linking the C3 position to another bioactive molecule or a complex side chain can lead to the development of novel drug candidates with hybrid activities. The N-(4-fluorophenyl) group itself is a common feature in pharmaceuticals, often enhancing metabolic stability and modulating binding affinity to biological targets. The combination of these two structural elements makes the title compound a highly attractive starting material for drug discovery programs. Synthetic strategies could involve multi-component reactions or sequential transformations where the brominated pyrrolidinone is a key intermediate. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound can be synthesized via halogenation of 1-(4-fluorophenyl)pyrrolidin-2-one using brominating agents such as N-bromosuccinimide (NBS) under radical initiation. Alternatively, coupling reactions between brominated intermediates and fluorophenyl precursors (e.g., Ullmann or Buchwald-Hartwig reactions) may be employed. Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection. For example, highlights a related synthesis where substituting para-fluoroiodobenzene (85% yield) for para-bromofluorobenzene (59% yield) significantly impacts efficiency, suggesting halogen reactivity and leaving-group ability are critical factors .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The fluorophenyl ring protons appear as doublets (J ≈ 8–9 Hz) due to coupling with fluorine, while the pyrrolidinone protons exhibit distinct splitting patterns (e.g., δ ~3.5–4.5 ppm for N-adjacent CH₂ groups). Bromine’s electron-withdrawing effect deshields neighboring carbons in ¹³C NMR.

- IR : A strong carbonyl stretch (~1700–1750 cm⁻¹) confirms the pyrrolidinone lactam.

- MS : Molecular ion peaks (e.g., [M+H]⁺) should match the exact mass (C₁₀H₈BrFNO: 271.98 g/mol). provides an analogous example of fluorophenyl pyrrolidinone characterization via ¹³C NMR in CDCl₃ .

Q. What preliminary biological screening assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Begin with cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa) to assess anti-proliferative potential. Enzymatic inhibition studies (e.g., kinase or protease assays) can identify mechanistic targets. demonstrates a QSAR-driven approach for fluorophenyl derivatives targeting Polo-like kinases, which could be adapted .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in the stereoelectronic configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) can determine bond lengths, angles, and torsional conformations. The bromine atom’s heavy-atom effect aids phasing. notes that SHELX is robust for small-molecule refinement, particularly with high-resolution data . Compare experimental results with DFT-optimized geometries to validate electronic effects.

Q. What computational strategies (e.g., QSAR, molecular docking) predict the compound’s interaction with biological targets such as kinases or GPCRs?

- Methodological Answer :

- QSAR : Use descriptors like logP, polar surface area, and Hammett constants to model activity. achieved high predictive accuracy (R² > 0.8) for fluorophenyl imidazolones by correlating electronic parameters with anti-cancer activity .

- Docking : Dock the compound into target active sites (e.g., Plk1 kinase) using AutoDock Vina or Schrödinger Suite. Bromine’s hydrophobic and halogen-bonding properties may enhance binding affinity.

Q. How do competing reaction pathways (e.g., radical vs. electrophilic bromination) influence the regioselectivity of halogenation in pyrrolidinone derivatives?

- Methodological Answer : Radical bromination (e.g., NBS/light) typically favors allylic or tertiary positions, while electrophilic bromination (e.g., Br₂/FeBr₃) targets electron-rich aromatic systems. For 1-(4-fluorophenyl)pyrrolidin-2-one, the electron-withdrawing fluorine may direct electrophilic bromination to the pyrrolidinone ring. Monitor reaction intermediates via LC-MS to identify dominant pathways.

Q. What safety protocols are critical for handling brominated fluorophenyl compounds, given their potential toxicity?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., ). Use fume hoods, nitrile gloves, and eye protection. Assess acute toxicity (oral, dermal) via OECD Guideline 423 and respiratory irritation per EC50/LC50 measurements. Proper waste disposal must comply with halogenated organic waste regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.